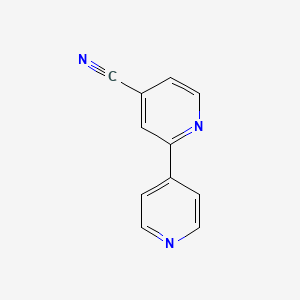

2-(Pyridin-4-yl)isonicotinonitrile

Übersicht

Beschreibung

2-(Pyridin-4-yl)isonicotinonitrile is a heterocyclic organic compound with the molecular formula C11H7N3 It is a derivative of pyridine, featuring a nitrile group attached to the isonicotinic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)isonicotinonitrile typically involves the reaction of 4-cyanopyridine with 4-bromopyridine under specific conditions. A common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures around 100-120°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyridin-4-yl)isonicotinonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Therapeutic Potential:

2-(Pyridin-4-yl)isonicotinonitrile has been identified as a promising candidate for the development of drugs targeting various diseases. Its derivatives are explored for their ability to inhibit specific kinases, such as Syk and JAK kinases, which are implicated in several pathological conditions including:

- Autoimmune Disorders: The compound shows potential in treating diseases like rheumatoid arthritis and systemic lupus erythematosus by modulating immune responses .

- Allergic Conditions: It has applications in managing allergic rhinitis, asthma, and dermatitis through its anti-inflammatory properties .

- Neoplastic Disorders: The compound's ability to inhibit kinase activity makes it a candidate for cancer therapies, particularly for B cell lymphoma and chronic lymphocytic leukemia .

Case Study:

A study highlighted the synthesis of pyridine derivatives, including this compound, which were tested for their inhibitory effects on Syk kinase. Results indicated significant inhibition rates, suggesting potential use in formulations aimed at treating allergic and inflammatory diseases .

Photocatalytic Properties:

Recent studies have explored the use of this compound in photocatalysis. Its ability to act as a photocatalyst opens avenues for applications in organic transformations under light irradiation, enhancing reaction efficiency and selectivity.

Case Study:

Research demonstrated that when used in switchable photocatalysis for benzylation reactions, the compound exhibited significant efficacy, allowing for diverse product formation with high yields . This property is particularly beneficial for developing sustainable synthetic pathways.

Wirkmechanismus

The mechanism of action of 2-(Pyridin-4-yl)isonicotinonitrile in biological systems involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Molecular docking studies have shown that this compound can disrupt key cellular signaling pathways, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Cyanopyridine: A precursor in the synthesis of 2-(Pyridin-4-yl)isonicotinonitrile, also used in various organic syntheses.

Isonicotinic Acid: Another pyridine derivative with applications in medicinal chemistry.

2-Cyanopyridine: Similar in structure but with the nitrile group attached to a different position on the pyridine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

2-(Pyridin-4-yl)isonicotinonitrile is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 4-position with an isonicotinonitrile group. Its unique structural properties contribute to its biological activity, making it a candidate for further research in various therapeutic areas.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly:

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. It is involved in the synthesis of derivatives that are evaluated for their protein kinase inhibitory potency, which is crucial for cancer therapy.

- Antimicrobial Activity : Metal complexes formed with this compound have been characterized for their in vitro antimicrobial and antitumor activities. Some complexes displayed specificity towards certain bacterial strains and cancer cell lines, indicating potential pharmaceutical applications.

- Anti-fibrotic Effects : Research has evaluated the compound against immortalized rat hepatic stellate cells (HSC-T6), demonstrating its ability to inhibit collagen expression and hydroxyproline content, suggesting its utility as a novel anti-fibrotic agent.

Anticancer Activity

A study focused on the synthesis of novel derivatives of this compound indicated that certain compounds effectively inhibited the growth of various cancer cell lines. The planar structure of the pyrido[3,4-g]quinazoline tricyclic system was found to be essential for maintaining protein kinase inhibitory potency. This suggests that modifications to the core structure could enhance its anticancer efficacy.

Antimicrobial Studies

In vitro assays revealed that metal complexes with this compound exhibited varying degrees of antimicrobial activity against specific bacterial strains. The study highlighted that some compounds showed absolute specificity, which could lead to targeted therapies in infectious diseases.

Anti-fibrotic Research

The evaluation of this compound against HSC-T6 cells demonstrated significant inhibition of collagen synthesis. Compounds derived from this parent structure were shown to reduce hydroxyproline levels in culture media, indicating their potential as anti-fibrotic drugs.

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Isonicotinonitrile | Isonicotinonitrile | Base structure without pyridine substitution |

| 4-Cyanopyridine | 4-Cyanopyridine | Contains only one cyano group |

| 2-(1H-imidazol-1-yl)isonicotinonitrile | Imidazolyl Isonicotinonitrile | Features imidazole instead of pyridine |

The uniqueness of this compound lies in its dual functionality derived from both the pyridine and isonicotinonitrile groups. This combination enhances its reactivity and biological activity compared to other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

Eigenschaften

IUPAC Name |

2-pyridin-4-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-8-9-1-6-14-11(7-9)10-2-4-13-5-3-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUDNXHFWHXFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.